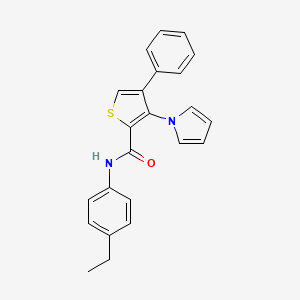

N-(4-ethylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

N-(4-ethylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic small molecule featuring a thiophene-carboxamide core substituted with phenyl, pyrrolyl, and 4-ethylphenyl groups. The ethylphenyl substituent may balance lipophilicity and steric effects, influencing bioavailability and target binding compared to related derivatives .

Properties

IUPAC Name |

N-(4-ethylphenyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2OS/c1-2-17-10-12-19(13-11-17)24-23(26)22-21(25-14-6-7-15-25)20(16-27-22)18-8-4-3-5-9-18/h3-16H,2H2,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFZKKANHKMTML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the phenyl and pyrrole groups through various substitution reactions. Common reagents used in these reactions include halogenated thiophenes, phenylboronic acids, and pyrrole derivatives. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds structurally related to N-(4-ethylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide. For example, derivatives of this compound have shown efficacy in inhibiting the replication of viruses such as hepatitis C. This effect is often attributed to the modulation of cyclooxygenase activity, which plays a crucial role in viral pathogenesis .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds has been reported at approximately 256 µg/mL .

Cytotoxicity and Cancer Research

This compound has also been investigated for its cytotoxic effects against cancer cell lines. Preliminary findings suggest that it may selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is vital for developing effective anticancer therapies .

Case Study 1: Antiviral Activity

A study published in 2023 examined the antiviral properties of this compound derivatives against hepatitis C virus (HCV). The results indicated that these derivatives could significantly reduce viral load in vitro by modulating cyclooxygenase pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of the compound was assessed against common bacterial strains. Results demonstrated that the compound inhibited bacterial growth effectively, suggesting its potential as a therapeutic agent for bacterial infections .

Summary Table of Applications

| Application | Description | Key Findings |

|---|---|---|

| Antiviral | Inhibits replication of hepatitis C virus | Significant reduction in viral load |

| Antimicrobial | Effective against Staphylococcus aureus and E. coli | MIC around 256 µg/mL |

| Cytotoxicity | Induces apoptosis in cancer cell lines | Selective toxicity towards cancer cells |

Mechanism of Action

The mechanism by which N-(4-ethylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares a common thiophene-carboxamide scaffold with several analogs, differing primarily in the substituents on the aryl group. Key comparisons are outlined below:

Structural and Physicochemical Properties

*Estimated based on structural similarity to F423-0014.

- Steric Effects : The 4-ethylphenyl group may reduce steric hindrance relative to bulkier substituents like 2,5-diethoxyphenyl in F423-0025, enhancing binding to flat enzymatic pockets.

- Electronic Effects : The pyrrol-1-yl and phenyl groups across all analogs enable π-π stacking interactions, critical for binding to aromatic residues in biological targets .

Pharmacological Potential (Inferred)

- Fluorinated analogs (e.g., Example 62) exhibit enhanced binding affinity due to halogen interactions, a feature absent in the non-fluorinated target compound .

- SAR Insights : Shorter alkyl chains (ethyl vs. butyl/pentyl) may improve metabolic stability by reducing CYP450-mediated oxidation, a common issue in drug development .

Biological Activity

N-(4-ethylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a thiophene ring, a pyrrole moiety, and an amide functional group. Its molecular formula is , with a molecular weight of approximately 366.49 g/mol. The presence of these functional groups suggests potential interactions with biological systems, particularly in pharmacological contexts.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antimicrobial Activity : Pyrrole derivatives have been shown to possess significant antibacterial and antifungal properties. For instance, studies have demonstrated that pyrrole-containing compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

- Antiviral Activity : Some derivatives have been reported to inhibit viral replication mechanisms. For example, compounds in the same class have been effective against hepatitis C virus by suppressing cyclooxygenase-2 (COX-2) activity .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 3.12 - 12.5 μg/mL | |

| Antiviral | Hepatitis C Virus | EC50 = 0.20 μM | |

| Anticancer | A549 Cell Line | IC50 = 193.93 μg/mL |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated several pyrrole derivatives for their antibacterial activity against Staphylococcus aureus and E. coli. The results indicated that N-(4-ethylphenyl)-4-phenyl derivatives exhibited promising antibacterial activity, suggesting a potential role in developing new antibiotics .

- Antiviral Properties : Another research focused on the antiviral potential of pyrrole-based compounds against hepatitis C virus (HCV). The study showed that certain derivatives could significantly inhibit HCV replication by targeting COX-2 pathways, indicating that N-(4-ethylphenyl)-4-phenyl derivatives may share similar mechanisms .

- Anticancer Activity : In vitro studies on human cancer cell lines revealed that compounds with similar structural frameworks demonstrated notable cytotoxic effects. For instance, N-(4-ethylphenyl)-4-phenyl derivatives were tested against A549 lung cancer cells, showing an IC50 value of 193.93 μg/mL, which is competitive compared to standard chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.